Cas no 179686-45-4 (tert-butyl N-(2-oxoazepan-3-yl)carbamate)

Tert-butyl N-(2-oxoazepan-3-yl)carbamate is a protected amino acid derivative featuring a seven-membered lactam (azepan-2-one) scaffold and a tert-butoxycarbonyl (Boc) protecting group. This compound is valuable in peptide synthesis and medicinal chemistry due to its structural versatility and the Boc group's stability under basic conditions. The lactam moiety provides conformational rigidity, making it useful for designing constrained peptides or bioactive molecules. The Boc group can be selectively deprotected under acidic conditions without affecting other sensitive functional groups. This compound is particularly advantageous for intermediates in the synthesis of complex heterocycles or peptidomimetics, offering controlled reactivity and compatibility with standard coupling reagents.
tert-butyl N-(2-oxoazepan-3-yl)carbamate structure
179686-45-4 structure
Product name:tert-butyl N-(2-oxoazepan-3-yl)carbamate
CAS No:179686-45-4
MF:C11H20N2O3
Molecular Weight:228.2881
MDL:MFCD02183574
CID:113246
PubChem ID:2756762

tert-butyl N-(2-oxoazepan-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid,N-(hexahydro-2-oxo-1H-azepin-3-yl)-, 1,1-dimethylethyl ester
    • (+/-)-N-A-BOC-AMINO-EPSILON-CAPROLACTAM
    • (+/-)-N-Alpha-Boc-Amino-Epsilon-Caprolactam
    • 3-N-Boc-Amino-epsilon-caprolactam
    • Carbamic acid
    • (+/-)-N-?-Boc-Amino-epsilon-caprolactam
    • 3-N-Boc-amino-2-azepanone
    • n-2-boc-aminocaprolactam
    • tert-butyl 2-oxoazepan-3-ylcarbaMate
    • (+/-)-N--Boc-Amino-epsilon-caprolactam
    • R-N-ALPHA-BOC-AMINO-EPSILON-CAPROLACTAM
    • tert-butyl N-(2-oxoazepan-3-yl)carbamate
    • (RS)-N-BOC-ALPHA-AMINO-EPSILON-CAPROLACTAME
    • (+/-)-N-Alpha-Boc-AMino-Epsilon-CaprolaCLaM
    • tert-butyl (2-oxoazepan-3-yl)carbamate;3-N-Boc-Amino-epsilon-caprolactam
    • MFCD02183574
    • FT-0687402
    • AC-30506
    • SCHEMBL2329779
    • FT-0772563
    • EN300-65621
    • MFCD00798169
    • CS-0112893
    • AKOS012110318
    • DTXSID90373518
    • 179686-45-4
    • AM803389
    • A3984
    • AS-38490
    • SY258097
    • (2-Oxo-azepan-3-yl)-carbamic acid tert-butyl ester
    • (S)-3-(Boc-amino)azepan-2-one
    • AB89519
    • SY045454
    • Z1021287250
    • 3-(Boc-amino)-2-azepanone
    • J-524458
    • J-502537
    • n-alpha-boc-amino-epsilon-caprolactam
    • AB88829
    • tert-butyl (2-oxoazepan-3-yl)carbamate
    • DA-09081
    • tert-butyl (S)-(2-oxoazepan-3-yl)carbamate
    • tert-butyl (R)-(2-oxoazepan-3-yl)carbamate
    • MDL: MFCD02183574
    • インチ: InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)
    • InChIKey: AQKNKAUJTJFUMG-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NC1CCCCNC1=O

計算された属性

  • 精确分子量: 228.14700
  • 同位素质量: 228.147
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 67.4A^2

じっけんとくせい

  • 密度みつど: 1.09
  • Boiling Point: 417.7°C at 760 mmHg
  • フラッシュポイント: 206.4°C
  • Refractive Index: 1.488
  • PSA: 74.41000
  • LogP: 1.66010

tert-butyl N-(2-oxoazepan-3-yl)carbamate Security Information

tert-butyl N-(2-oxoazepan-3-yl)carbamate 税関データ

  • 税関コード:2933790090
  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

tert-butyl N-(2-oxoazepan-3-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-65621-1.0g
tert-butyl N-(2-oxoazepan-3-yl)carbamate
179686-45-4 95.0%
1.0g
$142.0 2025-03-21
eNovation Chemicals LLC
D404812-25g
3-N-BOC-AMINO-2-AZEPANONE
179686-45-4 97%
25g
$600 2024-06-05
eNovation Chemicals LLC
D404812-1kg
3-N-BOC-AMINO-2-AZEPANONE
179686-45-4 97%
1kg
$4000 2024-06-05
eNovation Chemicals LLC
Y1317431-1G
tert-butyl N-(2-oxoazepan-3-yl)carbamate
179686-45-4 97%
1g
$90 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183533-10g
tert-Butyl (2-oxoazepan-3-yl)carbamate
179686-45-4 97%
10g
¥3642 2023-04-15
Chemenu
CM184501-1g
3-N-Boc-Amino-epsilon-caprolactam
179686-45-4 95%
1g
$*** 2023-03-31
Chemenu
CM184501-5g
3-N-Boc-Amino-epsilon-caprolactam
179686-45-4 95%
5g
$*** 2023-03-31
Chemenu
CM184501-10g
3-N-Boc-Amino-epsilon-caprolactam
179686-45-4 95%
10g
$486 2021-06-10
Chemenu
CM184501-1g
3-N-Boc-Amino-epsilon-caprolactam
179686-45-4 95%
1g
$107 2021-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-II176-200mg
tert-butyl N-(2-oxoazepan-3-yl)carbamate
179686-45-4 95%
200mg
242.0CNY 2021-07-15

tert-butyl N-(2-oxoazepan-3-yl)carbamate 合成方法

tert-butyl N-(2-oxoazepan-3-yl)carbamate 関連文献

tert-butyl N-(2-oxoazepan-3-yl)carbamateに関する追加情報

Introduction to Tert-butyl N-(2-oxoazepan-3-yl)carbamate (CAS No. 179686-45-4)

Tert-butyl N-(2-oxoazepan-3-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 179686-45-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of bioactive molecules. The structural framework of tert-butyl N-(2-oxoazepan-3-yl)carbamate incorporates a tert-butyl group and an azepanone moiety, features that contribute to its unique chemical properties and potential biological activities.

The tert-butyl group is a common substituent in organic synthesis, known for its steric bulk and stability, which can influence the reactivity and selectivity of a molecule. In contrast, the 2-oxoazepan-3-yl moiety introduces a cyclic structure with a ketone functionality, making it a valuable scaffold for designing compounds with specific interactions with biological targets. The combination of these structural elements suggests that tert-butyl N-(2-oxoazepan-3-yl)carbamate may exhibit properties that are advantageous for further derivatization and application in drug development.

In recent years, there has been growing interest in the exploration of heterocyclic compounds as pharmacophores due to their prevalence in natural products and synthetic drugs. Azepanone derivatives, in particular, have been studied for their potential as intermediates in the synthesis of small-molecule inhibitors targeting various therapeutic areas. The carbamate functional group further enhances the appeal of this class of compounds, as it can serve as a leaving group in nucleophilic substitution reactions or participate in other chemical transformations that are relevant to medicinal chemistry.

Current research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug discovery campaigns. Compounds like tert-butyl N-(2-oxoazepan-3-yl)carbamate provide a rich starting point for generating libraries of molecules that can be screened for biological activity. The tert-butyl carbamate moiety, in particular, has been utilized in the development of protease inhibitors and other enzyme-targeted therapeutics. The azepanone ring system offers additional opportunities for modulating physicochemical properties such as solubility and metabolic stability, which are critical factors in drug design.

The synthesis of tert-butyl N-(2-oxoazepan-3-yl)carbamate involves multi-step organic reactions that typically begin with the preparation of the azepanone core. This can be achieved through cyclization reactions or by functionalizing pre-formed azepane derivatives. The introduction of the carbamate group is often accomplished via reaction with isocyanates or carbamic acid derivatives, followed by protection with a tert-butyl group to enhance stability during further synthetic manipulations. The precise control over reaction conditions is essential to ensure high yield and purity, which are critical for pharmaceutical applications.

One of the most compelling aspects of tert-butyl N-(2-oxoazepan-3-yl)carbamate is its potential as a building block for more complex pharmacological entities. Researchers have leveraged similar scaffolds to develop compounds with anti-inflammatory, antiviral, and anticancer properties. The tert-butyl group provides a handle for further derivatization through methods such as hydrolysis or reduction, allowing chemists to explore different functional groups without compromising the core structure. This flexibility makes it an attractive candidate for structure-based drug design initiatives.

The role of computational chemistry and molecular modeling has become increasingly prominent in modern drug discovery workflows. These tools enable researchers to predict the binding modes and affinity of tert-butyl N-(2-oxoazepan-3-yl)carbamate towards biological targets, thereby guiding experimental efforts more efficiently. By integrating experimental data with computational insights, scientists can optimize the properties of this compound and its derivatives to improve their therapeutic potential.

In addition to its synthetic utility, tert-butyl N-(2-oxoazepan-3-yl)carbamate has been investigated for its potential role in probing biological pathways. For instance, derivatives of this compound have been used as probes to study enzyme mechanisms or as tools to modulate signaling pathways relevant to disease states. Such applications underscore the importance of developing versatile intermediates like this one for advancing our understanding of biological processes at the molecular level.

The future prospects for tert-butyl N-(2-oxoazepan-3-yl)carbamate are promising, given its structural features and reported biological activities. As drug discovery continues to evolve towards more targeted and personalized therapies, compounds like this one will play an integral role in generating novel molecular entities with improved efficacy and reduced side effects. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing this potential fully.

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